![molecular formula C13H10O4S B14279983 Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide CAS No. 130439-83-7](/img/structure/B14279983.png)
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide typically involves multi-step procedures. One common approach is the cyclization of appropriate precursors under oxidative conditions. For instance, starting from 2-hydroxy-1,4-naphthoquinones, the compound can be synthesized through a series of reactions including thermal cyclization with enamines or oxidative cycloaddition with enol ethers . Transition-metal catalysis and strong oxidants are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale synthesis would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthoquinone and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like palladium and other transition metals are often employed to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound and its derivatives are investigated for their therapeutic potential.
Industry: In the industrial sector, the compound is used in the development of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide involves its interaction with molecular targets and pathways. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. It also inhibits key signaling pathways such as the MAPK pathway, which is involved in cell proliferation and survival . These mechanisms contribute to its potential therapeutic effects, particularly in cancer treatment.
類似化合物との比較
Similar Compounds
Naphtho[2,3-c]thiophene-4,9-dione: This compound has a similar naphthoquinone-thiophene structure but differs in the position of the thiophene ring fusion.
Naphtho[2,3-b]thiophene-4,9-dione: Another closely related compound with slight structural variations that affect its chemical properties and applications.
Uniqueness
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide is unique due to its specific fusion pattern and the presence of the 3,3-dioxide functionality. These structural features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its promising biological activities make it a valuable subject of scientific research.
特性
CAS番号 |
130439-83-7 |
|---|---|
分子式 |
C13H10O4S |
分子量 |
262.28 g/mol |
IUPAC名 |
4-methyl-3,3-dioxo-1,2-dihydrobenzo[e][1]benzothiole-6,9-dione |
InChI |
InChI=1S/C13H10O4S/c1-7-6-9-10(14)2-3-11(15)12(9)8-4-5-18(16,17)13(7)8/h2-3,6H,4-5H2,1H3 |
InChIキー |
AVCPOPUTNSIZDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=C1S(=O)(=O)CC3)C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


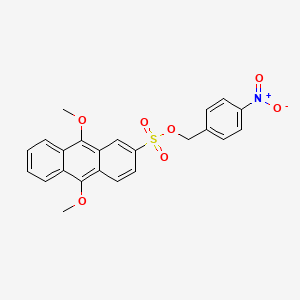
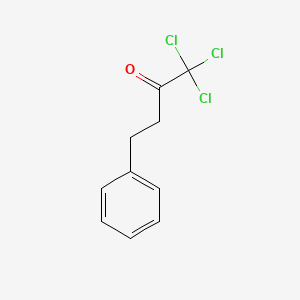

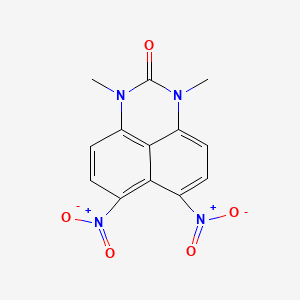
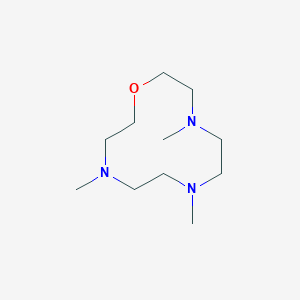

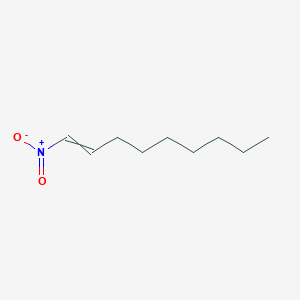


![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)
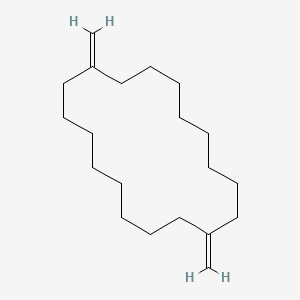
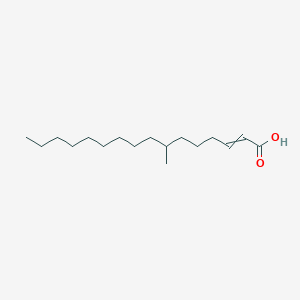

![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
